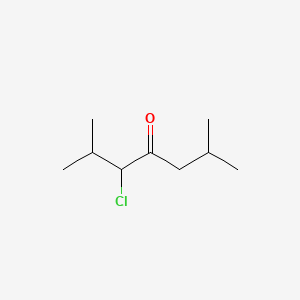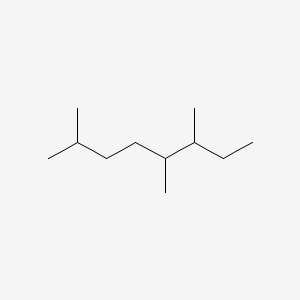
2,5,6-Trimethyloctane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5,6-Trimethyloctane is an organic compound with the molecular formula C11H24 It is a branched alkane, characterized by the presence of three methyl groups attached to the octane backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,5,6-Trimethyloctane typically involves the alkylation of octane with methyl groups. This can be achieved through various methods, including:
Friedel-Crafts Alkylation: This method involves the reaction of octane with methyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Catalytic Hydrogenation: Starting from unsaturated precursors, catalytic hydrogenation can be used to add hydrogen atoms and form the desired alkane structure.
Industrial Production Methods: Industrial production of this compound may involve large-scale catalytic processes, utilizing efficient catalysts and optimized reaction conditions to maximize yield and purity. The specifics of these methods are often proprietary and tailored to the needs of the producing company.
Analyse Des Réactions Chimiques
Types of Reactions: 2,5,6-Trimethyloctane can undergo several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen to the compound, often resulting in the formation of alcohols, ketones, or carboxylic acids.
Reduction: Reduction reactions can convert this compound into simpler hydrocarbons by removing hydrogen atoms.
Substitution: In substitution reactions, one or more hydrogen atoms in the compound are replaced by other atoms or groups, such as halogens.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Halogenation can be achieved using reagents like chlorine (Cl2) or bromine (Br2) under UV light or heat.
Major Products Formed:
Oxidation: Alcohols, ketones, carboxylic acids.
Reduction: Simpler alkanes.
Substitution: Halogenated derivatives.
Applications De Recherche Scientifique
2,5,6-Trimethyloctane has several applications in scientific research, including:
Chemistry: Used as a reference compound in the study of alkane reactivity and as a solvent in various chemical reactions.
Biology: Investigated for its potential effects on biological systems, including its role as a hydrophobic molecule in membrane studies.
Medicine: Explored for its potential use in drug delivery systems due to its hydrophobic nature.
Industry: Utilized in the formulation of specialty chemicals and as an intermediate in the synthesis of more complex molecules.
Mécanisme D'action
The mechanism of action of 2,5,6-Trimethyloctane is primarily related to its hydrophobic properties. It can interact with hydrophobic regions of biological membranes, potentially affecting membrane fluidity and permeability. The molecular targets and pathways involved are still under investigation, but its interactions with lipid bilayers are of particular interest.
Comparaison Avec Des Composés Similaires
- 2,2,6-Trimethyloctane
- 2,4,6-Trimethyloctane
- 3-Ethyl-2,4,5-Trimethylhexane
Comparison: 2,5,6-Trimethyloctane is unique due to the specific positioning of its methyl groups, which can influence its physical and chemical properties. Compared to its isomers, it may exhibit different boiling points, densities, and reactivities, making it suitable for specific applications where these properties are advantageous.
Propriétés
Numéro CAS |
62016-14-2 |
|---|---|
Formule moléculaire |
C11H24 |
Poids moléculaire |
156.31 g/mol |
Nom IUPAC |
2,5,6-trimethyloctane |
InChI |
InChI=1S/C11H24/c1-6-10(4)11(5)8-7-9(2)3/h9-11H,6-8H2,1-5H3 |
Clé InChI |
VHBZECSWMWWTMQ-UHFFFAOYSA-N |
SMILES canonique |
CCC(C)C(C)CCC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


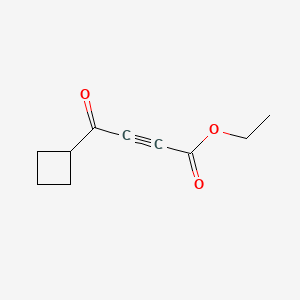
![1-(4-Nitrophenyl)-N,N-bis[(4-nitrophenyl)methyl]methanamine](/img/structure/B13943512.png)


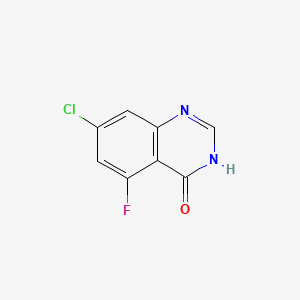
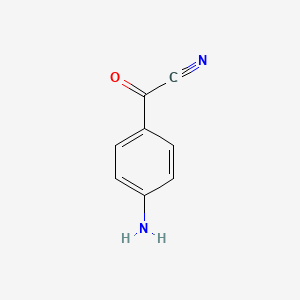

![2-[(2,3-Dichlorobenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13943535.png)
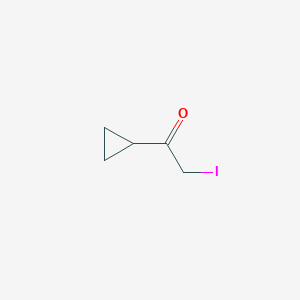
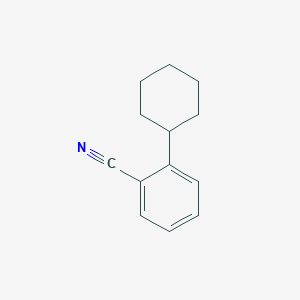


![4-Chloro-3-[[5-(4-chlorophenyl)furan-2-carbonyl]carbamothioylamino]benzoic acid](/img/structure/B13943556.png)
